3-(Pyridin-2-yl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-2-ylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-4-10-8(3-1)9-7-12-6-5-11-9/h1-4,9,11H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUOZCFMRLDACP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40710030 | |
| Record name | 3-(Pyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260671-63-3 | |
| Record name | 3-(Pyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Functionalization Strategies of the 3 Pyridin 2 Yl Morpholine Nucleus
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring, being an electron-deficient heterocycle due to the electronegativity of the nitrogen atom, exhibits lower reactivity towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). youtube.comyoutube.comquora.comyoutube.com The nitrogen atom deactivates the ring by withdrawing electron density, making electrophilic attack more challenging. youtube.comyoutube.com
In the case of 2-substituted pyridines, such as 3-(Pyridin-2-yl)morpholine, the position of electrophilic attack is influenced by both the deactivating effect of the ring nitrogen and the nature of the substituent at the 2-position. Generally, electrophilic substitution on pyridine occurs preferentially at the 3- and 5-positions, as the intermediates formed by attack at the 2-, 4-, or 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. youtube.comquora.comyoutube.com
The morpholino group at the 2-position of the pyridine ring is an amino ether, which is typically an activating group and an ortho-, para-director in electrophilic aromatic substitution on a benzene ring. However, in the context of the deactivated pyridine ring, its influence is more nuanced. The nitrogen atom of the morpholine (B109124) ring can donate its lone pair of electrons into the pyridine ring through resonance, which can partially counteract the deactivating effect of the pyridine nitrogen. This donation would preferentially increase the electron density at the positions ortho and para to the morpholino substituent (positions 3 and 5).
Considering the inherent preference for 3- and 5-substitution on the pyridine ring, the activating effect of the morpholino group at position 2 would further favor substitution at the 3- and 5-positions. Therefore, electrophilic attack on this compound is most likely to occur at the 5-position, which is para to the morpholino group and meta to the ring nitrogen. Attack at the 3-position (ortho to the morpholino group) is also possible but may be sterically hindered.
Common electrophilic aromatic substitution reactions and their expected outcomes with this compound are summarized in the table below. It is important to note that harsher reaction conditions are often required for these transformations compared to those used for benzene derivatives. youtube.com
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-3-(pyridin-2-yl)morpholine |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 5-Bromo-3-(pyridin-2-yl)morpholine or 5-Chloro-3-(pyridin-2-yl)morpholine |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Generally does not occur due to coordination of the Lewis acid with the pyridine nitrogen. |
| Friedel-Crafts Alkylation | RCl/AlCl₃ | Generally does not occur for the same reason as acylation. |
Nucleophilic Substitution Reactions on Pyridine and Morpholine Moieties
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r_), particularly at the 2-, 4-, and 6-positions where the electron density is lowest. quora.com For this compound, the pyridine ring already bears a substituent at the 2-position. If a suitable leaving group were present at the 4- or 6-position of the pyridine ring, nucleophilic displacement would be a viable functionalization strategy. For instance, a halo-substituted derivative, such as 4-chloro-3-(pyridin-2-yl)morpholine, would readily react with various nucleophiles.
The morpholine ring, being a saturated heterocycle, is generally not susceptible to nucleophilic substitution on its carbon atoms unless activated by an adjacent functional group. However, the nitrogen atom of the morpholine is nucleophilic and readily participates in reactions, which is discussed in section 3.4. Nucleophilic attack on the carbon atoms of the morpholine ring would require harsh conditions and is not a common strategy for functionalization.
| Reaction Type | Substrate Example | Nucleophile | Product Example |
| SNA_r on Pyridine Ring | 4-Chloro-3-(pyridin-2-yl)morpholine | R-NH₂ | 4-(Alkylamino)-3-(pyridin-2-yl)morpholine |
| SNA_r_ on Pyridine Ring | 4-Chloro-3-(pyridin-2-yl)morpholine | R-O⁻ | 4-Alkoxy-3-(pyridin-2-yl)morpholine |
| SNA_r_ on Pyridine Ring | 4-Chloro-3-(pyridin-2-yl)morpholine | R-S⁻ | 4-(Alkylthio)-3-(pyridin-2-yl)morpholine |
Oxidation and Reduction Chemistry of the Heterocyclic Rings
The pyridine and morpholine rings of this compound exhibit distinct behaviors under oxidative and reductive conditions.
Oxidation: The pyridine nitrogen is susceptible to oxidation, typically with peroxy acids like m-CPBA, to form the corresponding pyridine N-oxide. This transformation can alter the electronic properties of the pyridine ring, making it more amenable to certain substitution reactions. The morpholine ring is generally stable to oxidation, although strong oxidizing agents under harsh conditions can lead to ring opening. A patent has described the oxidative ring-opening of a morpholine derivative using visible light and O₂ as the oxidant.
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel is a common method. Chemical reducing agents like sodium in ethanol (B145695) or lithium aluminum hydride can also be employed, though the latter may also affect other functional groups. The morpholine ring is already saturated and is therefore resistant to reduction under typical conditions.
| Transformation | Reagents and Conditions | Product |
| Pyridine N-Oxidation | m-CPBA, CH₂Cl₂ | 3-(1-Oxido-pyridin-2-yl)morpholine |
| Pyridine Ring Reduction | H₂, Pd/C, ethanol | 3-(Piperidin-2-yl)morpholine |
| Oxidative Ring-Opening | Visible light, O₂, photocatalyst | Ring-opened products |
Derivatization at the Nitrogen and Oxygen Atoms of Morpholine
The secondary amine within the morpholine ring is a key site for derivatization, allowing for the introduction of a wide array of substituents.
N-Alkylation and N-Arylation: The morpholine nitrogen can be readily alkylated using alkyl halides in the presence of a base. Reductive amination with aldehydes or ketones is another common method for N-alkylation. N-arylation can be achieved through Buchwald-Hartwig amination with aryl halides.
N-Acylation: Acylation of the morpholine nitrogen with acyl chlorides or anhydrides in the presence of a base provides the corresponding amides. This is a robust reaction that can be used to introduce a variety of functional groups.
Derivatization at the Oxygen Atom: The oxygen atom of the morpholine ring is part of an ether linkage and is generally unreactive. Reactions involving the cleavage of the C-O bond require harsh conditions, such as strong acids, and are not typically employed for derivatization.
| Derivatization | Reagents | Product |
| N-Alkylation | R-X, Base | 4-Alkyl-3-(pyridin-2-yl)morpholine |
| Reductive Amination | RCHO, NaBH(OAc)₃ | 4-Alkyl-3-(pyridin-2-yl)morpholine |
| N-Arylation | Ar-X, Pd catalyst, Base | 4-Aryl-3-(pyridin-2-yl)morpholine |
| N-Acylation | RCOCl, Base | 4-Acyl-3-(pyridin-2-yl)morpholine |
Side-Chain Modifications and Appendage Introduction
Functional groups can be introduced onto the this compound scaffold to modulate its properties. This can be achieved by starting with functionalized building blocks for the synthesis of the morpholine ring or by modifying the pre-existing scaffold.
For instance, if the morpholine ring is constructed from a substituted amino alcohol, substituents can be introduced at various positions of the morpholine ring. chemrxiv.org Once the this compound core is formed, further modifications can be envisioned. For example, if a functional group is present on a substituent attached to the morpholine nitrogen (introduced via methods in section 3.4), this group can be further elaborated.
| Strategy | Description | Example |
| Synthesis from Functionalized Precursors | Using a substituted amino alcohol in the synthesis of the morpholine ring. | Synthesis from 2-amino-1-phenylethanol (B123470) to yield a phenyl-substituted morpholine. |
| Elaboration of N-Substituents | Further reaction of a functional group on an N-substituent. | A 4-(2-hydroxyethyl)-3-(pyridin-2-yl)morpholine can be further etherified or esterified. |
Ring-Opening and Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) is a powerful tool for the synthesis of unsaturated heterocycles. nih.gov In the context of this compound, RCM could be employed to construct a substituted morpholine ring from a suitably functionalized acyclic precursor containing two terminal alkenes. This approach allows for the introduction of substituents and control of stereochemistry.
Ring-opening metathesis polymerization (ROMP) of morpholine-containing monomers can be used to generate functional polymers. While not a direct functionalization of the this compound nucleus, it represents a strategy where this scaffold could be incorporated into a larger polymeric structure. researchgate.netacs.orgresearchgate.net
A patent has also described the oxidative ring-opening of a morpholine derivative, which represents a more destructive but potentially useful transformation for accessing different chemical space.
| Strategy | Description | Potential Application |
| Ring-Closing Metathesis (RCM) | Intramolecular metathesis of a diene to form a cyclic olefin. | Synthesis of unsaturated or substituted this compound analogues. |
| Ring-Opening Metathesis Polymerization (ROMP) | Polymerization of a cyclic olefin monomer. | Incorporation of the this compound moiety into a polymer backbone. |
| Oxidative Ring-Opening | Cleavage of the morpholine ring under oxidative conditions. | Transformation of the morpholine ring into a different functional group. |
Conformational Analysis and Stereochemistry of 3 Pyridin 2 Yl Morpholine
Preferred Conformations of the Morpholine (B109124) Ring System
The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, predominantly adopts a chair conformation. This preference is a consequence of minimizing torsional and angle strain, a common feature in cyclohexane (B81311) and its heterocyclic analogues. libretexts.org Spectroscopic and crystallographic studies consistently show that other conformations, such as the boat or twist-boat, are significantly higher in energy and thus less populated.
In substituted morpholines, the chair conformation can exist as two distinct chair forms that are interconvertible through a process known as ring inversion. For a monosubstituted morpholine like 3-(Pyridin-2-yl)morpholine, the substituent can occupy either an axial or an equatorial position. Generally, bulky substituents favor the equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).
Table 1: Common Conformations of the Morpholine Ring
| Conformation | Relative Energy | Key Features |
|---|---|---|
| Chair | Lowest | Staggered arrangement of all bonds, minimizing torsional strain. |
| Twist-Boat | Intermediate | Partially alleviates steric strain of the boat form. |
| Boat | Highest | Eclipsed bonds and flagpole interactions lead to high torsional and steric strain. |
Conformational Dynamics and Inversion Barriers
The morpholine ring is not static; it undergoes rapid conformational inversion at room temperature, flipping from one chair form to another. This dynamic process involves passing through higher-energy transition states, such as the half-chair, and intermediates like the twist-boat conformation. The rate of this inversion is determined by the height of the energy barrier between the two chair conformers.
The free energy of activation (ΔG‡) for ring inversion is a key parameter in understanding the conformational flexibility of the ring. For the parent morpholine, this barrier is similar to that of cyclohexane. However, substituents on the ring can significantly influence this barrier. Studies on N-substituted morpholines, such as N-arylsulfonyl derivatives, have used dynamic nuclear magnetic resonance (DNMR) spectroscopy to measure these barriers. The observed free energy barriers for ring inversion in these compounds were found to be in the range of 9.2-10.3 kcal/mol. researchgate.net It was noted that increasing the electron-withdrawing power of the substituents on the N-aryl group led to a decrease in the inversion barrier, suggesting that electronic effects can influence the ring's flexibility. researchgate.net
While specific experimental data for the inversion barrier of this compound is not available, the values from analogous substituted systems provide a reasonable estimate for the energy required for its conformational interconversion.
Diastereomeric and Enantiomeric Considerations in Substituted Analogues
The presence of a substituent at the C3 position renders this compound a chiral molecule, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-3-(Pyridin-2-yl)morpholine and (S)-3-(Pyridin-2-yl)morpholine. The introduction of a second chiral center on the morpholine or pyridine (B92270) ring would lead to the formation of diastereomers.
The synthesis of substituted morpholines often results in mixtures of stereoisomers. For example, the synthesis of 2- and 3-substituted morpholine congeners can produce diastereomeric mixtures. nih.gov The assignment of the relative stereochemistry of these diastereomers is critical and is often accomplished using techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy, which can determine the spatial proximity of different protons in the molecule. nih.gov
In these substituted systems, the conformational preferences can be complex. Steric and stereoelectronic effects dictate the most stable arrangement. For instance, in certain N-tosyl-substituted morpholines, strong steric interactions, known as pseudo A¹,³ strain, between a substituent at C3 and the bulky N-tosyl group can force the C3 substituent into an axial position to relieve this strain, overriding the typical preference for an equatorial position. nih.gov This demonstrates how the interplay of different substituents can lead to unique and sometimes counter-intuitive conformational preferences in diastereomeric products.
Influence of Substituents on Molecular Geometry and Flexibility
Substituents can profoundly impact the molecular geometry and flexibility of the this compound scaffold. The effect depends on the substituent's size, electronic properties, and position on the molecule.
Electronic Effects: The electronic nature of substituents can also influence conformation and dynamics. As seen in N-arylsulfonyl morpholines, electron-withdrawing groups can lower the barrier to ring inversion by affecting the geometry and electron density at the nitrogen atom. researchgate.net This suggests that substituents on the pyridine ring of this compound could similarly modulate the flexibility of the morpholine ring through long-range electronic effects.
Intramolecular Hydrogen Bonding: Substituents capable of forming hydrogen bonds can have a significant impact on the preferred conformation. A hydroxyl or amino group on a substituent, for instance, could form an intramolecular hydrogen bond with the morpholine ring's nitrogen or oxygen, or with the pyridine nitrogen. Such an interaction could lock the molecule into a specific conformation that might otherwise be less favorable.
Medicinal Chemistry and Preclinical Biological Evaluation of 3 Pyridin 2 Yl Morpholine Derivatives
3-(Pyridin-2-yl)morpholine as a Privileged Scaffold in Drug Discovery
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of novel drugs. The morpholine (B109124) ring, a core component of this scaffold, is a frequently used heterocycle in medicinal chemistry due to its ability to improve the pharmacokinetic profile of bioactive molecules. researchgate.net Pyridine (B92270) and its derivatives are also widely used as a foundational structure for the design of biologically active molecules and are the second most common heterocycle in FDA-approved drugs. nih.gov The combination of these two rings in this compound results in a scaffold with broad biological potential. jchemrev.comnih.govnih.gov
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are key strategies in drug design aimed at discovering new chemical entities with improved properties. nih.govnih.gov These techniques involve modifying a known active compound by replacing its core structure (scaffold) or specific functional groups with others that have similar biological activities but potentially better pharmacological profiles. researchgate.net
In the context of this compound derivatives, scaffold hopping could involve replacing the pyridine ring with other heteroaromatic systems or modifying the morpholine ring to a different saturated heterocycle. For instance, the morpholine moiety has been replaced with acyclic groups in analogs of ZSTK474, a PI3K inhibitor, to explore the impact on potency and selectivity. nih.gov Bioisosteric replacement might involve substituting the oxygen atom in the morpholine ring with sulfur (to form a thiomorpholine) or nitrogen (to form a piperazine), or altering the substitution pattern on the pyridine ring. jchemrev.com
Lead Generation and Optimization Strategies
Lead generation often begins with the identification of a hit compound from a screening campaign, which is then optimized to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides a versatile platform for such optimization.
Strategies for lead optimization of derivatives of this scaffold include:
Substitution on the Pyridine Ring: Introducing various substituents on the pyridine ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity for the target protein.
Modification of the Morpholine Ring: Alterations to the morpholine ring, such as the introduction of substituents or its replacement with other heterocyclic systems, can impact solubility, metabolic stability, and target engagement. researchgate.net
Varying the Linker: If the this compound scaffold is part of a larger molecule, the nature and length of the linker connecting it to other pharmacophoric elements can be crucial for optimal target interaction.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies provide insights into the key structural features required for potent and selective biological effects.
Impact of Substitution Patterns on Potency and Selectivity
The substitution pattern on both the pyridine and morpholine rings of the this compound scaffold has a profound impact on the biological activity of its derivatives.
For example, in a series of mTOR inhibitors, the introduction of methyl groups on the morpholine ring led to potent compounds with high selectivity against PI3Kα. researchgate.net Specifically, chiral morpholines resulted in enantiomers with distinct potency and selectivity profiles. researchgate.net
| Compound/Analog | Substitution | Target | Potency (IC50) | Selectivity |
| Analog 6a | Ethanolamine (B43304) (morpholine replacement) | PI3Kα | 9.9 nM | Reduced PI3Kδ and PI3Kβ inhibition |
| Analog 6b | Diethanolamine (morpholine replacement) | PI3Kα | 3.7 nM | Improved PI3Kγ inhibition |
| Analog 6c | Methoxy substitution on ethanolamine | PI3Kβ | 14-fold loss in potency | Modest loss for other isoforms |
| Analog 6d | Monomethoxylated analog | PI3Kβ and PI3Kγ | 2-fold lower potency than 6b | Similar inhibition profile to 6b |
| Analog 6e | Dimethylamino substitution | PI3Kα, PI3Kβ, PI3Kγ | 30-40 fold lower inhibition | Significantly lowered inhibition |
Data sourced from a study on ZSTK474 analogs where the morpholine ring was replaced with various acyclic groups. nih.gov
Role of Ring Nitrogen and Oxygen Atoms in Target Interactions
In the design of mTOR inhibitors, the morpholine oxygen was found to be a pivotal element for cytotoxic activity. mdpi.com Molecular docking studies of some anticancer agents have shown that the imino nitrogen and thienyl sulfur of a thienopyrimidine ring can form hydrogen bonds with key residues in the active site of target proteins. mdpi.com
Effects of Chirality on Biological Activity Profiles
Chirality can have a significant impact on the biological activity of a drug molecule, as stereoisomers can exhibit different pharmacological and pharmacokinetic properties. nih.govresearchgate.net In the case of this compound, the carbon atom at the 3-position of the morpholine ring is a chiral center, leading to the existence of (R) and (S) enantiomers.
These enantiomers can interact differently with chiral biological targets such as enzymes and receptors, resulting in variations in potency, efficacy, and toxicity. For instance, in a series of IGF-1R inhibitors, the (S)-amide was found to be five-fold more potent than the (R)-amide. nih.gov It is therefore crucial to investigate the biological activity of individual enantiomers of this compound derivatives during the drug discovery process. nih.gov
| Enantiomer | Target | Potency (IC50) |
| (S)-2-methyl analogues with heterocyclic amides | IGF-1R | Maintained potency with better selectivity |
| Analog 23 (optimized pyridyl substitution) | IGF-1R | 0.002 μM |
Data from a study on chiral analogs of kinase inhibitors. nih.gov
Biological Target Identification and Validation (In Vitro/Preclinical)
The therapeutic potential of this compound derivatives has been extensively investigated through in vitro and preclinical studies, leading to the identification and validation of several key biological targets. These studies have primarily focused on the interaction of these compounds with various enzymes and receptors, revealing their promise in medicinal chemistry.
Enzyme Inhibition Studies
Derivatives of this compound have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases.
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govnih.gov Consequently, the development of inhibitors targeting this pathway is a major focus of cancer research. nih.govnih.gov Several this compound derivatives have been identified as potent inhibitors of PI3K and mTOR. nih.govacs.org
For instance, a series of 2-morpholino-pyrimidine derivatives were optimized to identify potent dual PI3K/mTOR inhibitors. One such compound exhibited high inhibitory activity against PI3Kα (IC50 = 20 nM) and mTOR (IC50 = 189 nM). nih.gov The morpholine moiety in these inhibitors is crucial for binding, as the oxygen atom forms a key hydrogen bond with the hinge region of the kinase. acs.org Molecular modeling suggests that subtle differences in the amino acid composition of the kinase active sites, such as a phenylalanine in PI3K versus a leucine (B10760876) in mTOR, can be exploited to achieve selectivity. researchgate.net
| Compound Series | Target(s) | Key Findings |
| 2-morpholino-pyrimidine derivatives | PI3K/mTOR | Identification of a potent dual inhibitor with IC50 values of 20 nM for PI3Kα and 189 nM for mTOR. nih.gov |
| Pyrazolopyrimidine and thienopyrimidine derivatives | mTOR | Introduction of bridged morpholines led to subnanomolar mTOR IC50 values and up to 26,000-fold selectivity over PI3Kα. researchgate.net |
| 4,6-dimorpholino-1,3,5-triazine derivatives | Pan-class I PI3K/mTOR | PQR309 (bimiralisib) identified as a potent, brain-penetrant inhibitor. acs.org |
Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for the hydrolysis of the neurotransmitter acetylcholine. mdpi.com Inhibitors of these enzymes are a cornerstone in the symptomatic treatment of Alzheimer's disease. mdpi.com Novel 4-N-phenylaminoquinoline derivatives incorporating a morpholine group have been synthesized and evaluated for their anti-cholinesterase activity. mdpi.com
One of the most potent compounds identified, compound 11g , demonstrated significant inhibition of both AChE and BChE with IC50 values of 1.94 µM and 28.37 µM, respectively. mdpi.com Kinetic studies revealed a mixed-type inhibition mechanism for some of these derivatives, suggesting they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.comresearchgate.net The length of the methylene (B1212753) side chain connecting the quinoline (B57606) and morpholine moieties was found to be a critical determinant of inhibitory potency. mdpi.com
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Inhibition Type |
| 11g | 1.94 ± 0.13 | 28.37 ± 1.85 | Not specified |
| 11a | - | - | Mixed-type |
| Donepezil (Reference) | - | - | - |
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. frontiersin.org It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for the development of new antibacterial agents. frontiersin.orgresearchgate.net A number of morpholine-containing compounds have been investigated as urease inhibitors. researchgate.netfrontiersin.org
For example, a series of morpholine-thiophene hybrid thiosemicarbazones were synthesized and found to be potent inhibitors of urease, with IC50 values in the micromolar range. frontiersin.org The lead compound from this series, 5g , exhibited an uncompetitive mode of inhibition with an IC50 value of 3.80 ± 1.9 µM, which is significantly more potent than the standard inhibitor, thiourea (B124793) (IC50 = 22.31 ± 0.03 µM). frontiersin.org Similarly, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have also shown potent urease inhibition, with the most active compounds having IC50 values as low as 2.0 µM. frontiersin.org
| Compound | Urease IC50 (µM) | Inhibition Type |
| 5g (morpholine-thiophene hybrid) | 3.80 ± 1.9 | Uncompetitive |
| 5b (1-(3-nitropyridin-2-yl)piperazine derivative) | 2.0 ± 0.73 | Not specified |
| 7e (1-(3-nitropyridin-2-yl)piperazine derivative) | 2.24 ± 1.63 | Not specified |
| Thiourea (Standard) | 23.2 ± 11.0 | Not specified |
The structural versatility of the this compound scaffold has prompted its evaluation against other enzyme classes. For example, certain pyridine derivatives have been investigated as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a nuclear kinase involved in inflammatory pathways. mdpi.com In these studies, a 6-phenylpyridin-2-yl guanidine (B92328) derivative was identified as a starting hit with an IC50 of approximately 18 µM. mdpi.com Further optimization led to the discovery of a more potent 2-aminobenzimidazole (B67599) derivative that significantly inhibited MSK1 activity and the release of the pro-inflammatory cytokine IL-6. mdpi.com
Receptor Binding and Modulation
In addition to enzyme inhibition, this compound derivatives have been designed and synthesized to interact with and modulate the function of various receptors. A notable example is the development of ligands for the cannabinoid receptor type 2 (CB2R). nih.govnih.gov The CB2 receptor is primarily expressed in the immune system and is a promising therapeutic target for inflammatory and pain-related disorders, without the psychoactive side effects associated with CB1 receptor activation. nih.govmdpi.com
Protein-Protein Interaction (PPI) Modulators
Modulating protein-protein interactions (PPIs) represents a challenging but increasingly important frontier in drug discovery. researchgate.net PPIs are characterized by large, flat, and often featureless interfaces, making them difficult to target with traditional small molecules. researchgate.net However, "hot spots"—small regions of the interface that contribute disproportionately to the binding energy—can serve as anchor points for small molecule modulators. nih.gov
The development of small molecules that can disrupt or stabilize these interactions is a key goal. While there is no direct evidence of this compound derivatives acting as PPI modulators in the reviewed literature, the structural characteristics of the scaffold are relevant. The ability of the morpholine ring to improve solubility and pharmacokinetic properties, combined with the versatile interaction capabilities of the pyridine ring, makes this scaffold a plausible starting point for the design of PPI modulators. acs.orgsemanticscholar.org Strategies such as fragment-based screening and computational modeling could be employed to identify derivatives that effectively target the hot spots of disease-relevant PPIs. nih.govmdpi.com
Mechanistic Investigations of Biological Activity
Understanding the molecular mechanisms through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. This involves elucidating the specific cellular pathways they modulate and the nature of their interactions with target proteins.
Elucidation of Molecular Pathways
A significant molecular pathway where morpholine-containing compounds have demonstrated activity is the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling cascade. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov
Several inhibitors of mTOR have been developed based on pyrazolopyrimidine and thienopyrimidine scaffolds, which incorporate a morpholine group as a key "hinge-region" binding motif. nih.govresearchgate.net This morpholine moiety forms critical hydrogen bonds within the ATP-binding pocket of the mTOR kinase domain. Molecular modeling studies have revealed that a single amino acid difference between PI3K and mTOR (a phenylalanine in PI3K vs. a leucine in mTOR) creates a deeper pocket in mTOR. researchgate.net This structural variance has been exploited by designing bridged or substituted morpholine derivatives that fit snugly into the mTOR pocket, leading to highly potent and selective inhibition. researchgate.net
Table 3: Activity of Morpholine-Containing Kinase Inhibitors
| Compound Scaffold | Target | Mechanism of Action | Result |
|---|---|---|---|
| Pyrazolopyrimidine | mTOR | ATP-competitive inhibition | Inhibition of cell proliferation |
| Thienopyrimidine | mTOR | ATP-competitive inhibition | Inhibition of cell proliferation |
This table summarizes the role of the morpholine moiety in targeting the mTOR signaling pathway, a potential mechanism for appropriately substituted this compound derivatives.
Allosteric Modulation Mechanisms
Allosteric modulation, where a compound binds to a site on a receptor that is topographically distinct from the orthosteric (primary) ligand binding site, offers a sophisticated mechanism for fine-tuning receptor activity. nih.gov This mode of action can lead to greater subtype selectivity and a more nuanced physiological response.
The potential for pyridine-containing compounds to act as allosteric modulators is well-established. For example, a patent describes pyridine derivatives as positive allosteric modulators of the muscarinic M1 receptor, a GPCR target for cognitive disorders like Alzheimer's disease. google.com Similarly, heterocyclic compounds have been identified as allosteric activators of the sarco/endoplasmic reticulum calcium ATPase (SERCA), an enzyme crucial for calcium homeostasis. nih.gov
In the context of ligand-gated ion channels, as mentioned previously, heterocyclic structures can act as PAMs of GABAA receptors. nih.gov This modulation is achieved by binding to an allosteric site on the receptor complex, which stabilizes an open-channel conformation and thereby enhances the flow of chloride ions in response to GABA binding. This mechanism underscores the potential for this compound derivatives to function as subtle modulators of protein function rather than simple competitive inhibitors or agonists.
Covalent vs. Reversible Binding Modes
Reversible Binding: The Predominant Interaction
The majority of this compound derivatives that have been explored as therapeutic agents function as reversible inhibitors. This mode of interaction is characterized by non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The pyridine and morpholine rings of the core structure are instrumental in establishing these connections within the active site of target enzymes, such as kinases.
Research into morpholine-based inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K) family, highlights the significance of the morpholine oxygen in forming a critical hydrogen bond with the hinge region of the kinase domain. The pyridin-2-yl group often extends into a hydrophobic pocket, contributing to the affinity and selectivity of the compound. The reversible nature of these interactions means that the inhibitor can associate and dissociate from the enzyme, and the extent of inhibition is dependent on the concentration of the inhibitor.
The binding of these derivatives is a dynamic equilibrium, where the inhibitor and the endogenous substrate can compete for the same binding site. This competition is a hallmark of reversible inhibition and can often be overcome by increasing the substrate concentration.
Covalent Binding: A Less Explored Avenue
In contrast to the wealth of information on reversible inhibitors, there is a notable scarcity of studies detailing this compound derivatives that have been intentionally designed as covalent inhibitors. Covalent inhibition involves the formation of a stable, chemical bond between the inhibitor and a reactive amino acid residue, such as cysteine or lysine, within the target protein. This type of binding is often irreversible and leads to a prolonged, if not permanent, inactivation of the enzyme.
To achieve covalent binding, a molecule must be equipped with an electrophilic "warhead" that can react with a nucleophilic residue on the target protein. Common warheads include acrylamides, cyanoacrylamides, and other reactive functional groups. The design of such inhibitors is a delicate balance, as the reactivity
Spectroscopic and Analytical Characterization Techniques for 3 Pyridin 2 Yl Morpholine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the connectivity of atoms and their chemical environment.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For 3-(Pyridin-2-yl)morpholine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the morpholine (B109124) ring.
The pyridine ring protons are anticipated to appear in the aromatic region (typically δ 7.0-8.7 ppm). The proton at the C6 position (adjacent to the nitrogen) would be the most deshielded due to the inductive effect of the nitrogen atom. The protons at C3', C4', and C5' would show characteristic splitting patterns (doublet, triplet of doublets, etc.) based on their coupling with adjacent protons.
The morpholine ring protons would appear in the upfield region (typically δ 2.5-5.0 ppm). The protons on carbons adjacent to the oxygen atom (C5 and C6) are expected to be at a higher chemical shift than those adjacent to the nitrogen atom (C2). The proton at C3, being attached to the stereocenter and adjacent to both the nitrogen and the pyridine ring, would have a unique chemical shift and coupling pattern. The non-equivalence of axial and equatorial protons in the chair conformation of the morpholine ring would likely result in complex multiplet signals.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| Pyridine H-6' | 8.5 - 8.7 | Doublet (d) | Deshielded by adjacent ring nitrogen. |
| Pyridine H-4' | 7.6 - 7.8 | Triplet of doublets (td) | Coupled to H-3' and H-5'. |
| Pyridine H-5' | 7.2 - 7.4 | Doublet of doublets (dd) | Coupled to H-4' and H-6'. |
| Pyridine H-3' | 7.1 - 7.3 | Doublet (d) | Coupled to H-4'. |
| Morpholine H-3 | 4.5 - 4.8 | Multiplet (m) | Methine proton adjacent to pyridine and N. |
| Morpholine H-5 (ax, eq) | 3.8 - 4.1 | Multiplet (m) | Protons adjacent to oxygen. |
| Morpholine H-2 (ax, eq) | 3.0 - 3.4 | Multiplet (m) | Protons adjacent to nitrogen. |
| Morpholine H-6 (ax, eq) | 2.8 - 3.1 | Multiplet (m) | Protons adjacent to oxygen. |
| Morpholine N-H | 1.5 - 2.5 | Broad singlet (br s) | Exchangeable proton; shift is concentration-dependent. |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are influenced by the local electronic environment.
The carbons of the pyridine ring are expected to resonate in the aromatic region (δ 120-160 ppm), with the carbon attached to the morpholine ring (C2') showing a significant shift. The morpholine ring carbons would appear further upfield, with those adjacent to the heteroatoms (O and N) being the most deshielded within that group.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyridine C-2' | 158 - 162 |
| Pyridine C-6' | 148 - 150 |
| Pyridine C-4' | 136 - 138 |
| Pyridine C-3' | 122 - 124 |
| Pyridine C-5' | 120 - 122 |
| Morpholine C-5 | 68 - 72 |
| Morpholine C-3 | 60 - 65 |
| Morpholine C-2 | 48 - 52 |
| Morpholine C-6 | 45 - 49 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structure. columbia.edunih.gov
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. rsc.org For this compound, COSY would be used to trace the connectivity of protons within the pyridine ring (e.g., H-3' with H-4', H-4' with H-5', H-5' with H-6') and within the morpholine ring (e.g., H-2 with H-3, H-5 with H-6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nih.gov It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal predicted at δ 4.5-4.8 ppm would show a correlation to the carbon signal at δ 60-65 ppm, confirming their assignment as C-3 and H-3, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two to three bonds). columbia.edu HMBC is crucial for connecting different parts of the molecule. A key expected correlation would be between the morpholine H-3 proton and the pyridine carbons C-2' and C-3', which would definitively establish the connection point between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides information about the three-dimensional structure and conformation of the molecule. NOESY correlations could, for instance, reveal the spatial proximity between the morpholine H-3 proton and the pyridine H-3' proton, helping to define the preferred rotational conformation around the C3-C2' bond.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₉H₁₂N₂O.
The theoretical monoisotopic mass of the neutral molecule is 164.09496 Da. In a typical HRMS experiment using electrospray ionization (ESI) in positive mode, the compound would be observed as the protonated molecule, [M+H]⁺. HRMS would detect this ion at an m/z value extremely close to the calculated exact mass, confirming the elemental composition.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | [C₉H₁₃N₂O]⁺ | 165.10224 |
An experimental mass measurement of 165.1022 ± 0.0008 would provide strong evidence for the molecular formula C₉H₁₂N₂O.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (the precursor ion, in this case, the [M+H]⁺ ion at m/z 165.1) and subjecting it to collision-induced dissociation (CID) to generate fragment ions (product ions). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
The fragmentation of protonated this compound would likely involve cleavages within the morpholine ring and the bond connecting the two rings. Key fragmentation pathways would include the loss of small neutral molecules like water (H₂O), ethylene (B1197577) (C₂H₄), or formaldehyde (B43269) (CH₂O) from the morpholine ring. Cleavage of the C-C bond between the rings could lead to the formation of a protonated pyridine ion or a fragment containing the intact morpholine ring.
Table 4: Plausible MS/MS Fragmentation of [this compound+H]⁺ (Note: These are predicted fragmentation pathways.)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Description |
| 165.1 | 135.1 | CH₂O | Loss of formaldehyde from the morpholine ring. |
| 165.1 | 121.1 | C₂H₄O | Cleavage and loss of ethylene oxide from morpholine. |
| 165.1 | 107.1 | C₃H₆O | Scission of the morpholine ring. |
| 165.1 | 94.1 | C₄H₇NO | Cleavage producing the pyridinylmethaniminium ion. |
| 165.1 | 79.1 | C₅H₈NO | Formation of the protonated pyridine radical cation. |
Analysis of these characteristic fragments allows for the confirmation of the core structures of both the pyridine and morpholine moieties and their connectivity. core.ac.uk
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to the vibrations of the pyridine and morpholine rings.
The pyridine ring, an aromatic heterocycle, exhibits several distinct vibrational modes. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring are observed in the 1600-1400 cm⁻¹ region. The specific positions of these bands are sensitive to the substitution pattern on the ring.
The morpholine ring, a saturated heterocycle, also has signature spectral features. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the ring are found in the 2950-2800 cm⁻¹ range. researchgate.net One of the most identifiable features of the morpholine moiety is the strong C-O-C (ether) stretching vibration, which typically appears in the 1150-1050 cm⁻¹ region. The C-N stretching of the secondary amine within the morpholine ring can also be observed.
By analyzing the presence and position of these key absorption bands, IR spectroscopy provides a rapid and effective method for confirming the presence of both the pyridin-2-yl and morpholine functional groups in the molecular structure.
Table 1: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretching | Pyridine Ring (Aromatic) | 3100 - 3000 |
| C-H Stretching | Morpholine Ring (Aliphatic) | 2950 - 2800 |
| C=N Stretching | Pyridine Ring | ~1600 - 1550 |
| C=C Stretching | Pyridine Ring | ~1580, 1500, 1450 |
| C-O-C Asymmetric Stretching | Morpholine Ring (Ether) | ~1120 - 1070 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This method allows for the unambiguous determination of molecular structure, including bond lengths, bond angles, and conformational details. For compounds like this compound, single-crystal X-ray diffraction can elucidate the solid-state conformation and intermolecular interactions.
While specific crystal structure data for this compound itself is not widely published, analysis of closely related structures provides significant insight. For example, the crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one has been determined. researchgate.net In this related molecule, the morpholine ring was found to adopt a stable chair conformation. researchgate.net This is the expected low-energy conformation for a six-membered saturated ring.
Similarly, studies on other pyridine-morpholine compounds, such as 4-[(Pyridin-3-yl)diazenyl]morpholine, also confirm the chair conformation of the morpholine ring in the solid state. iucr.orgsoton.ac.uk These studies reveal how the molecules pack in the crystal lattice, often stabilized by weak intermolecular interactions like C-H···N or C-H···π interactions. researchgate.netiucr.org The analysis provides precise geometric parameters, such as the dihedral angle between the planes of the pyridine and morpholine rings, which defines their relative orientation. researchgate.net
Table 2: Illustrative Crystallographic Data for a Pyridine-Morpholine Derivative
| Parameter | Example Value (from a related structure) |
|---|---|
| Crystal System | Orthorhombic researchgate.net |
| Space Group | Pbca researchgate.net |
| a (Å) | 12.4554 researchgate.net |
| b (Å) | 8.2204 researchgate.net |
| c (Å) | 30.6681 researchgate.net |
| Morpholine Conformation | Chair researchgate.net |
| Dihedral Angle (Pyridine-Phenyl) | 83.30° researchgate.net |
Data is for 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one and serves as an example of the type of data obtained from X-ray crystallography.
Chromatographic Methods for Purity Assessment and Separation
Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. For this compound, various chromatographic techniques are employed to assess its purity and to isolate it from reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. Reverse-phase HPLC (RP-HPLC) is a commonly used mode for pyridine derivatives. researchgate.net
In a typical RP-HPLC setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. helixchrom.com The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the pyridine ring absorbs strongly (e.g., ~254 nm). The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.
Table 3: Typical HPLC Parameters for Analysis of Pyridine Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (e.g., at 254 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
Gas Chromatography (GC)
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. While morpholine and its derivatives can be analyzed by GC, their polarity and potential for hydrogen bonding can lead to poor peak shape and column adsorption. nih.govresearchgate.net Direct GC analysis of this compound may be challenging for these reasons.
To overcome these issues, derivatization is often employed. researchgate.net The secondary amine of the morpholine ring can be reacted with a suitable reagent to form a more volatile and less polar derivative. For instance, morpholine can be derivatized to N-nitrosomorpholine, which is stable and volatile, making it suitable for GC-Mass Spectrometry (GC-MS) analysis. nih.govresearchgate.net This approach allows for sensitive detection and quantification.
Table 4: Gas Chromatography Approach for Morpholine-Containing Compounds
| Method | Description |
|---|---|
| Direct Injection | May result in poor peak shape due to polarity; less common. |
| Derivatization GC-MS | Compound is chemically modified (e.g., nitrosation) to increase volatility and sensitivity for reliable analysis. nih.govresearchgate.net |
| Stationary Phase | A polar capillary column is typically required. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. For a moderately polar compound like this compound, TLC is an ideal tool.
A typical TLC analysis involves spotting the compound on a plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), which is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The components of the sample move up the plate at different rates, leading to separation. The separated spots are visualized, often using a UV lamp (254 nm) which causes the pyridine ring to appear as a dark spot on a fluorescent background. The retention factor (Rf) value is calculated to help identify the compound.
Table 5: General TLC Conditions for this compound
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Mixture of a nonpolar and a polar solvent (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) |
| Visualization | UV light (254 nm) or chemical staining (e.g., iodine vapor) |
Future Perspectives and Emerging Research Avenues for 3 Pyridin 2 Yl Morpholine Chemistry
Development of Novel Synthetic Methodologies
Future synthetic efforts will likely focus on efficiency, stereoselectivity, and diversification. While classical methods for forming morpholine (B109124) rings exist, modern advancements are paving the way for more sophisticated and controlled syntheses of complex derivatives like 3-(pyridin-2-yl)morpholine.
One promising avenue is the expansion of palladium-catalyzed reactions. Methodologies involving Pd-catalyzed carboamination and decarboxylative cyclization have proven effective for creating substituted morpholines and related piperazines from simple starting materials. nih.gove3s-conferences.orgacs.org These reactions often proceed under mild conditions with high stereo- and regiochemical control, allowing for the construction of diverse molecular architectures. acs.org Applying these modular strategies to precursors of this compound could enable the rapid generation of analog libraries with varied substitution patterns on both heterocyclic rings.
Furthermore, there is a growing emphasis on stereoselective synthesis to produce enantiomerically pure compounds, as different stereoisomers can exhibit distinct biological activities and potencies. nih.govresearcher.life Future methodologies will likely incorporate chiral catalysts or start from enantiopure building blocks, such as amino acids and amino alcohols, to ensure access to specific, biologically relevant isomers of this compound derivatives. nih.govnih.gov The development of systematic chemical diversity (SCD), a strategy that guides the synthesis of scaffold families with comprehensive regiochemical and stereochemical variations, could be applied to the this compound core to fully explore its chemical space. nih.gov
Table 1: Emerging Synthetic Strategies Applicable to this compound
| Methodology | Description | Potential Advantage |
| Palladium-Catalyzed Carboamination | A key step involves the reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide to form the morpholine ring. nih.gove3s-conferences.org | Provides access to a wide array of enantiopure cis-disubstituted morpholines. e3s-conferences.org |
| Stereoselective Synthesis | Utilizes chiral starting materials or catalysts to produce specific stereoisomers of the target compound. nih.gov | Allows for the investigation of isomer-specific biological activity and potency. researcher.life |
| Systematic Chemical Diversity (SCD) | A guided approach to synthesize a complete matrix of scaffold derivatives, varying in regiochemistry and stereochemistry. nih.gov | Enables thorough exploration of the structure-activity relationship (SAR) landscape. |
| Oxidative Annulation | Involves transition metal-catalyzed C-H activation and cyclization to construct the pyridine (B92270) or a fused ring system. mdpi.com | Offers efficient, atom-economical routes to highly functionalized pyridine derivatives. |
Exploration of New Biological Targets and Disease Areas
The this compound scaffold is poised for investigation against a range of new biological targets, driven by the known activities of its constituent heterocycles.
A primary area of future research is in oncology, specifically targeting the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway. The morpholine ring is a key pharmacophore in numerous potent and selective mTOR inhibitors. researchgate.netmdpi.com Molecular modeling suggests that the morpholine moiety can fit into a specific pocket in the mTOR kinase domain, and modifications such as creating bridged morpholines can dramatically enhance selectivity over the closely related PI3K. acs.orgbohrium.com The pyridinyl portion of the scaffold can be functionalized to interact with other regions of the ATP-binding site, potentially leading to dual mTOR/PI3K inhibitors or highly selective mTOR inhibitors for cancer therapy. researchgate.netmdpi.com
Neurodegenerative diseases represent another significant frontier. nih.gov Both morpholine and pyridine derivatives have been investigated for their roles in modulating enzymes and receptors implicated in conditions like Alzheimer's and Parkinson's disease. researchgate.netresearchgate.net Potential targets include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). nih.govresearchgate.net The this compound scaffold could be elaborated to create central nervous system (CNS)-active agents, with the morpholine ring potentially improving blood-brain barrier penetration. acs.org
Table 2: Potential Biological Targets for this compound Derivatives
| Target Class | Specific Target(s) | Relevant Disease Area | Rationale |
| Kinases | mTOR, PI3K | Cancer | The morpholine ring is a validated hinge-binding motif for mTOR inhibitors. researchgate.netmdpi.comacs.org |
| Cholinesterases | AChE, BuChE | Neurodegenerative Diseases (e.g., Alzheimer's) | Morpholine and pyridine hybrids are being explored as cholinesterase inhibitors. nih.govresearchgate.net |
| Monoamine Oxidases | MAO-A, MAO-B | Neurodegenerative Diseases (e.g., Parkinson's) | The morpholine scaffold is investigated for its role in modulating MAO enzymes. nih.gov |
| Various Receptors | Cannabinoid, Dopamine, Serotonin Receptors | CNS Disorders | Aryl-morpholine structures are known to interact with various CNS receptors. acs.orgmdpi.com |
Integration with Advanced Drug Delivery Systems (Conceptual)
To overcome challenges such as poor water solubility and to enhance therapeutic efficacy, future research may focus on integrating this compound derivatives into advanced drug delivery systems. ijsat.orgjapsonline.com This area is largely conceptual for this specific scaffold but is based on established principles for other heterocyclic drugs. researchgate.net
Nanotechnology-based platforms offer a promising approach. ijsat.org Encapsulating lipophilic derivatives of this compound within nanoparticles, liposomes, or polymeric micelles could improve their stability, solubility, and bioavailability. ijsat.orgnih.gov For instance, pH-sensitive nanomicelles formed from copolymers like poly(2-vinyl pyridine)-b-poly(ethylene oxide) can carry hydrophobic drugs and release them in the acidic microenvironment of tumors or specific cellular compartments. nih.gov
Self-nanoemulsifying drug delivery systems (SNEDDS) are another viable strategy, particularly for oral administration. japsonline.com Formulating a poorly soluble this compound derivative into a SNEDDS, which is an isotropic mixture of oils, surfactants, and cosurfactants, can lead to the spontaneous formation of a fine oil-in-water nanoemulsion upon dilution in the gastrointestinal tract. This enhances drug absorption and oral bioavailability. japsonline.com Such systems could be critical for translating potent in vitro activity into in vivo efficacy. ijsat.org
Applications in Chemical Biology Probes and Tools
The structural versatility of the this compound scaffold makes it an excellent candidate for the development of chemical probes to study biological systems. nih.gov Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context.
One emerging application is the creation of fluorescent probes. The pyridine ring, a known fluorophore, can be modified to create sensors for detecting metal ions or to image biological processes. nih.govmdpi.commdpi.com A this compound derivative could be functionalized with additional chromophores or environmentally sensitive dyes. Such probes could be designed to "turn on" their fluorescence upon binding to a target protein, allowing for real-time visualization of the protein's localization and dynamics within living cells. acs.org
Furthermore, the scaffold can be used to develop affinity-based probes. By attaching a reactive group or a tag (like biotin) to the morpholine nitrogen, researchers could create tools for target identification and validation. These probes would bind to their cognate protein target, which could then be isolated and identified using proteomic techniques, helping to elucidate the mechanism of action of a bioactive compound.
Design of Multitarget-Directed Ligands Based on the Scaffold
Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple biological pathways. researchgate.net This has spurred the development of multitarget-directed ligands (MTDLs)—single chemical entities designed to modulate multiple targets simultaneously. researchgate.net The hybrid nature of the this compound scaffold makes it an ideal starting point for designing MTDLs.
In the context of Alzheimer's disease, an MTDL could be designed to inhibit both cholinesterases (AChE/BuChE) and mTOR kinase, or to chelate metal ions that contribute to amyloid-β aggregation while also inhibiting key enzymes. nih.govresearchgate.net The pyridine moiety could be tailored for metal chelation or interaction with one target, while the morpholine end of the molecule is functionalized to bind to a different enzyme or receptor. researchgate.netresearchgate.net
This strategy offers significant advantages over combination therapies, including a simplified pharmacokinetic profile and potentially reduced risks of drug-drug interactions. The rational design of MTDLs based on the this compound core will require a deep understanding of the structure-activity relationships for each target and sophisticated molecular modeling to balance the activities.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(Pyridin-2-yl)morpholine, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, morpholine derivatives can be prepared by reacting halopyridines with morpholine under reflux in polar aprotic solvents like DMF or acetonitrile. Catalytic methods using palladium or copper catalysts (e.g., Suzuki coupling for boronate intermediates) are effective for introducing the pyridyl group . Yield optimization requires careful control of stoichiometry, temperature (80–120°C), and catalyst loading. Purification via column chromatography or recrystallization is often necessary to isolate high-purity products .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : H and C NMR confirm proton environments and carbon frameworks, with pyridyl protons appearing as distinct doublets (δ 7.5–8.5 ppm) and morpholine resonances as multiplets (δ 3.5–4.0 ppm) .
- XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. SHELX programs are robust for small-molecule refinement, particularly for resolving disorder in morpholine rings .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How can researchers troubleshoot low yields in the synthesis of this compound derivatives?
Common issues include incomplete substitution or side reactions. Strategies:
- Use excess morpholine (1.5–2 eq) to drive the reaction.
- Employ inert atmospheres (N/Ar) to prevent oxidation of sensitive intermediates.
- Screen catalysts (e.g., CuI for Ullmann-type couplings) to enhance reactivity .
Advanced Research Questions
Q. What computational tools and strategies are recommended for predicting the biological activity of this compound derivatives?
Molecular docking (AutoDock, Schrödinger Suite) and QSAR models can predict binding affinities to targets like kinases or GPCRs. Morpholine’s oxygen atom often acts as a hydrogen-bond acceptor, enhancing solubility and target engagement. MD simulations assess conformational stability in binding pockets .
Q. How can crystallographic data contradictions (e.g., disorder in morpholine rings) be resolved during structural analysis?
Use SHELXL’s PART and SUMP commands to model disorder. Refinement with high-resolution data (<1.0 Å) and restraints (e.g., DFIX for bond lengths) improves accuracy. Validate against Hirshfeld surface analyses to confirm intermolecular interactions .
Q. What methodologies are effective for analyzing the pharmacokinetic properties of this compound-based drug candidates?
- In vitro assays : Microsomal stability tests (human liver microsomes) and Caco-2 permeability studies.
- In silico tools : SwissADME predicts logP, bioavailability, and P-glycoprotein substrate likelihood. Morpholine’s polarity often reduces logP, enhancing solubility .
Q. How do structural modifications (e.g., fluorination or boronate ester incorporation) impact the reactivity of this compound?
- Fluorination : Introduced via electrophilic substitution (e.g., Selectfluor®) increases metabolic stability and electronegativity, altering electronic profiles (evidenced by F NMR) .
- Boronate esters : Enable Suzuki-Miyaura cross-couplings for functionalized biaryl derivatives. Stability requires anhydrous conditions and Pd(PPh) catalysis .
Q. What experimental approaches validate the mechanism of action of this compound in anticancer studies?
- Cellular assays : Apoptosis via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye).
- Target engagement : Western blotting for caspase-3/9 activation and kinase inhibition profiling .
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?
Q. What strategies are employed to design enantiomerically pure this compound derivatives?
- Chiral HPLC or enzymatic resolution separates enantiomers.
- Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-metal complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
